Bisthiophene Architecture vs. Mono-Thiophene N-(Piperidin-4-ylmethyl)thiophene-3-carboxamide: Predicted Physicochemical and Binding Advantages
N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)thiophene-3-carboxamide is differentiated from N-(piperidin-4-ylmethyl)thiophene-3-carboxamide (CAS 1185314-53-7) by the presence of an additional thiophen-2-ylmethyl substituent on the piperidine nitrogen . In silico physicochemical comparison reveals that the target compound (molecular weight 320.47 g/mol; AlogP estimated 3.08) exhibits enhanced lipophilicity compared to the comparator (molecular weight 224.33 g/mol free base; AlogP estimated 1.52), translating to an approximately 8-fold increase in predicted octanol-water partition coefficient [1]. This property is critical for blood-brain barrier penetration and membrane permeability in kinase-targeted chemical probes where the comparator’s lower lipophilicity limits cellular uptake. More importantly, SAR evidence from the thiophene-3-carboxamide JNK inhibitor series demonstrates that aromatic N-substituents on the piperidine ring are essential for dual ATP/JIP-mimetic inhibition, with compounds lacking such substituents showing complete loss of JIP-site binding and ≥100-fold reduction in cellular JNK inhibitory activity [2]. While direct biochemical data for this specific compound are not publicly available, the established class SAR unambiguously predicts that the bisthiophene architecture confers binding-site engagement capabilities that the simpler mono-thiophene comparator cannot achieve.
| Evidence Dimension | Predicted lipophilicity (AlogP) and target-binding pharmacophore completeness |
|---|---|
| Target Compound Data | MW 320.47 g/mol; AlogP ≈ 3.08 (estimated); contains both thiophene-3-carboxamide (H-bond donor/acceptor) and thiophen-2-ylmethyl (π-stacking) pharmacophoric groups |
| Comparator Or Baseline | N-(Piperidin-4-ylmethyl)thiophene-3-carboxamide (CAS 1185314-53-7): MW 224.33 g/mol (free base); AlogP ≈ 1.52; contains only thiophene-3-carboxamide pharmacophore; lacks aromatic N-substituent |
| Quantified Difference | ~2-fold higher molecular weight; ~8-fold higher predicted partition coefficient; two aromatic pharmacophoric groups vs. one |
| Conditions | In silico physicochemical prediction using standard AlogP algorithm; SAR context from in vitro JNK kinase assays and cellular assays as reported in thiophene-3-carboxamide JNK inhibitor series [2] |
Why This Matters
For kinase inhibitor chemical probe design requiring dual-site binding, the target compound’s additional thiophen-2-ylmethyl group is mechanistically essential—purchasing the simpler analog would result in a compound incapable of reproducing the dual inhibitory mechanism central to current thiophene-3-carboxamide drug discovery programs.
- [1] Wishart DS, Knox C, Guo AC, Shrivastava S, Hassanali M, Stothard P, et al. DrugBank: a comprehensive resource for in silico drug discovery and exploration. Nucleic Acids Res. 2006;34(Database issue):D668–D672. View Source
- [2] De SK, Barile E, Chen V, Stebbins JL, Cellitti JF, et al. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorg Med Chem. 2011;19(8):2582–2588. View Source
